Abietic Acid

Description

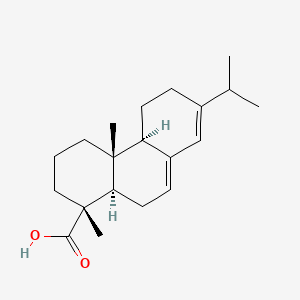

Abietic acid is an abietane diterpenoid that is abieta-7,13-diene substituted by a carboxy group at position 18. It has a role as a plant metabolite. It is an abietane diterpenoid and a monocarboxylic acid. It is a conjugate acid of an abietate.

This compound has been reported in Pinus densiflora, Ceroplastes pseudoceriferus, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

(1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22/h7,12-13,16-17H,5-6,8-11H2,1-4H3,(H,21,22)/t16-,17+,19+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSWGJHLUYNHPMX-ONCXSQPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC2=CC[C@@H]3[C@@]([C@H]2CC1)(CCC[C@@]3(C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O2 | |

| Record name | ABIETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19698 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10248-55-2 (unspecified copper salt), 13463-98-4 (calcium salt), 14351-66-7 (hydrochloride salt), 23250-44-4 (potassium salt), 66104-40-3 (strontium salt), 66104-41-4 (barium salt), 67816-10-8 (Pd(+2) salt), 6798-76-1 (zinc salt) | |

| Record name | Abietic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000514103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7022047 | |

| Record name | Abietic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellowish resinous powder. (NTP, 1992), Yellow solid; [Hawley] Colorless crystalline solid; [MSDSonline] | |

| Record name | ABIETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19698 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Abietic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7817 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

482 °F at 9 mmHg (NTP, 1992) | |

| Record name | ABIETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19698 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

514-10-3, 8050-09-7, 15522-12-0 | |

| Record name | ABIETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19698 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Abietic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=514-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Abietic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000514103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rosin [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008050097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Abietic acid dimer | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154789 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ABIETIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25149 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,4b,5,6,10,10a-decahydro-1,4a-dimethyl-7-(1-methylethyl)-, (1R,4aR,4bR,10aR)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Abietic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Abietic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.436 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ABIETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3DHX33184 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

343 to 345 °F (NTP, 1992) | |

| Record name | ABIETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19698 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

High-Purity Isolation of Abietic Acid: A Mechanistic Extraction & Characterization Protocol

Executive Summary

Abietic acid (Abieta-7,13-dien-18-oic acid) is a bioactive diterpenoid and the primary isomeric component of industrial rosin (colophony).[1][2][3][4][5] While widely available in crude forms, obtaining pharmaceutical-grade this compound (>98% purity) is complicated by its structural isomerism. In native pine oleoresin, this compound exists in equilibrium with unstable precursors like levopimaric acid.

This guide details a rigorously validated protocol for the isolation of this compound. Unlike standard solvent extractions which yield complex mixtures, this protocol utilizes acid-catalyzed isomerization followed by amine-salt crystallization . This approach exploits the thermodynamic stability of this compound and the steric selectivity of diamylamine to eliminate isomeric impurities.

Natural Sources & The Isomerization Imperative[6]

The "Artifact" Nature of this compound

Researchers must understand that this compound is often an artifact of processing rather than the dominant native compound. In fresh oleoresin from Pinus species (P. palustris, P. elliottii), the major resin acid is often levopimaric acid .

-

Levopimaric Acid: Contains a heteroannular diene system (unstable).

-

This compound: Contains a heteroannular diene system but is thermodynamically more stable due to conjugation.

Upon heating or exposure to acid catalysts, the unstable levopimaric and neoabietic acids isomerize into this compound. Therefore, a robust extraction protocol must intentionally drive this isomerization to completion to maximize yield.

Biosynthetic & Isomerization Pathway

The following diagram illustrates the conversion logic essential for high-yield extraction.

Figure 1: The isomerization pathway.[1][3][6] Extraction protocols must force the equilibrium from Levopimaric/Neothis compound toward this compound (Green) while preventing oxidation to Dehydrothis compound (Grey).

Extraction & Purification Protocol: The Amine Salt Method[5][6]

Objective: Isolate >98% pure this compound from N-grade wood rosin. Mechanism:

-

Isomerization: HCl converts isomers to this compound.

-

Selectivity: Diamylamine forms an insoluble salt specifically with this compound, leaving impurities (pimaric/isopimaric acids) in solution.

Reagents & Equipment

-

Raw Material: N-grade Wood Rosin (Colophony).[5]

-

Solvents: 95% Ethanol, Acetone, Glacial Acetic Acid, Diethyl Ether.

-

Reagents: Hydrochloric Acid (concentrated), Diamylamine (secondary amine).

-

Equipment: Reflux condenser, steam bath, inert gas line (N2 or CO2).

Step-by-Step Methodology

Phase 1: Acid Isomerization

Purpose: Convert levopimaric and neoabietic acids into this compound to maximize starting titer.

-

Dissolution: In a round-bottom flask, dissolve 250 g of rosin in 750 mL of 95% ethanol .

-

Acidification: Add 42 mL of concentrated HCl .

-

Reflux: Boil under reflux for 2 hours .

-

Critical Control: Maintain a blanket of CO2 or N2 over the solution to prevent oxidation.

-

-

Solvent Removal: Remove ethanol and acid via steam distillation. Decant the aqueous layer.[5]

-

Drying: Dissolve the resinous residue in 1 L of diethyl ether, wash with water to remove residual mineral acid, and dry over anhydrous sodium sulfate. Evaporate ether to obtain isomerized rosin .

Phase 2: Amine Salt Crystallization

Purpose: Selectively precipitate this compound.

-

Solubilization: Dissolve the isomerized rosin (approx. 245 g) in 375 mL of acetone . Heat to incipient boiling on a steam bath.

-

Amination: Slowly add 127 g of diamylamine with vigorous agitation.

-

Crystallization: Allow the solution to cool to room temperature. Rosettes of diamrylammonium abietate will form.

-

Filtration: Cool in an ice bath, filter by suction, and wash with cold acetone.

-

Checkpoint: The salt is stable and can be stored.[7] Purity check: Melting point should be distinct.

-

Phase 3: Acid Hydrolysis & Recovery

Purpose: Liberate the free acid from the amine salt.

-

Dissolution: Dissolve the amine salt in hot 95% ethanol.

-

Acidification: Add glacial acetic acid (approx. 39 g) to neutralize the amine.

-

Precipitation: Slowly add water while stirring. The free this compound will precipitate as a crystalline solid.

-

Recrystallization: Filter the crude acid and recrystallize twice from 95% ethanol/water.

Figure 2: The Diamylamine Isolation Workflow. Note the specificity of the salt formation step.

Analytical Characterization

Validating the purity of this compound requires separating it from its dehydro- and dihydro- analogs. HPLC is preferred over GC , as the high temperatures in GC can induce thermal isomerization unless the sample is methylated.

HPLC Method Parameters

This method effectively resolves this compound from dehydrothis compound.

| Parameter | Specification | Rationale |

| Column | C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Standard hydrophobic separation. |

| Mobile Phase | Methanol : Water (80:20 v/v) + 0.1% Formic Acid | Acid modifier suppresses ionization of carboxylic groups, sharpening peaks. |

| Flow Rate | 1.0 mL/min | Optimal backpressure/resolution balance. |

| Detection | UV @ 241 nm | Max absorption for the conjugated diene system of this compound. |

| Retention | ~12-15 min | This compound typically elutes after dehydrothis compound due to structural conformation. |

Spectroscopy Verification[9]

-

UV Spectrum: Maximum absorption at 241 nm (ethanol). This confirms the presence of the conjugated heteroannular diene.

-

Optical Rotation:

to

Stability & Storage

This compound is highly susceptible to auto-oxidation due to its conjugated diene system.

-

Storage: Store in amber glass under an inert atmosphere (Argon/Nitrogen) at -20°C.

-

Handling: Avoid prolonged exposure to air and light. Oxidized samples turn yellow and show a new peak for dehydrothis compound in HPLC.

References

-

Harris, G. C., & Sanderson, T. F. (1948). This compound.[1][2][4][6][7][8][9][10][11][12][13][14] Organic Syntheses, 28, 1. Link

-

Nong, W., et al. (2012). Isolation and Characterization of this compound. Advanced Materials Research, 550-553, 1627-1632. Link

-

Hagemann, J. M., et al. (2020).[1] Determination of this compound in Natural Resins. Brazilian Journal of Analytical Chemistry. Link

-

PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Link

-

Takeda, H., et al. (1976). Isomerization and Autoxidation of Resin Acids. Bulletin of the Institute for Chemical Research, Kyoto University, 54(3), 101-121. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Anti-Atopic Dermatitis Effects of this compound Isolated from Rosin under Condition Optimized by Response Surface Methodology in DNCB-Spread BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. brjac.com.br [brjac.com.br]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 7. Appendix B: A method for quantification of resin acids in cosmetics – Environmental Project No. 1272 2009 – Development of an analysis method for quantification of colophonium components in cosmetic products [www2.mst.dk]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. This compound | Robert Kraemer GmbH & Co. KG [rokra.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. This compound | C20H30O2 | CID 10569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Analysis of abitic dehydrothis compound in food sample | Filo [askfilo.com]

- 13. researchgate.net [researchgate.net]

- 14. doras.dcu.ie [doras.dcu.ie]

Biosynthesis Pathway of Abietic Acid in Conifers: An In-Depth Technical Guide

Executive Summary

Abietic acid is a tricyclic diterpenoid resin acid (DRA) and a primary component of conifer oleoresin, serving as a critical chemical defense agent against herbivores and pathogens. For researchers and drug development professionals, the biosynthesis of this compound represents a masterclass in modular metabolic architecture, involving high-fidelity cyclization followed by promiscuous oxidation.

This guide dissects the molecular machinery of this pathway, moving beyond basic textbook descriptions to address the kinetic nuances, unstable intermediates, and experimental protocols required for functional characterization and metabolic engineering.

Part 1: Molecular Architecture of the Pathway

The biosynthesis of this compound occurs primarily in the epithelial cells of resin ducts. It proceeds through a modular two-phase system: Cyclization (plastidial) and Oxidation (endoplasmic reticulum).

The Precursor Module

The universal diterpene precursor, Geranylgeranyl diphosphate (GGPP) , is synthesized via the methylerythritol phosphate (MEP) pathway in plastids.

-

Key Enzyme: Geranylgeranyl diphosphate synthase (GGPPS).

-

Structural Context: GGPP is a C20 linear prenyl diphosphate.

The Cyclization Module (The "Plastic" Phase)

Unlike angiosperm diterpene synthases (diTPSs) which are often monofunctional, conifer diTPSs involved in DRA biosynthesis are typically bifunctional enzymes .

-

Enzyme: Levopimaradiene/Abietadiene Synthase (LAS).[1]

-

Examples: AgAS (Abies grandis), PtLAS (Pinus taeda), PaLAS (Picea abies).

-

-

Mechanism:

-

Class II Activity (Active Site 1): Protonation-initiated cyclization of GGPP to the stable bicyclic intermediate (+)-copalyl diphosphate ((+)-CPP) .

-

Class I Activity (Active Site 2): Ionization-initiated cyclization of (+)-CPP. The diphosphate group is cleaved, initiating a carbocation cascade that forms the tricyclic abietane skeleton.

-

Critical Technical Insight: Recent structural studies (Keeling et al., 2011) revealed that in many species (e.g., Picea abies), the primary product of LAS is not abietadiene directly, but a thermally unstable intermediate, 13-hydroxy-8(14)-abietene .[1] This compound dehydrates spontaneously or during gas chromatography (GC) analysis to yield the observed mix of abietadiene, levopimaradiene, and neoabietadiene.[1] Researchers relying solely on GC-MS without derivatization may misinterpret the native product profile.

The Oxidation Module (The "Promiscuous" Phase)

The hydrophobic olefin (abietadiene) is transported to the ER (mechanism likely involving ABC transporters, though not fully characterized) for oxidation at the C18 position.

-

Enzyme: Cytochrome P450 CYP720B subfamily (e.g., PtCYP720B1, PsCYP720B4).

-

Function: These are multifunctional oxidases that catalyze three sequential oxidation steps:

-

Abietadiene

Abietadienol -

Abietadienol

Abietadienal -

Abietadienal

This compound

-

Pathway Visualization

The following diagram illustrates the flow from precursor to final acid, highlighting the critical unstable intermediate.

Caption: Biosynthesis of this compound showing the modular action of bifunctional LAS and multifunctional CYP720B1, including the unstable hydroxylated intermediate.

Part 2: Enzymatic Mechanisms & Kinetics

Understanding the kinetics of these enzymes is vital for metabolic engineering, as flux bottlenecks often occur at the P450 interface.

Bifunctional Diterpene Synthases (LAS)

The LAS enzymes are remarkable for housing two distinct active sites.

-

Active Site Coupling: While structurally distinct, the sites are kinetically coupled. The (+)-CPP intermediate can diffuse between sites, but in native contexts, "leaky channeling" is often observed.

-

Product Specificity: The ratio of abietadiene to other isomers (levopimaradiene, neoabietadiene) is often dictated by the specific deprotonation sequence in the Class I active site.

CYP720B Specificity and Kinetics

The CYP720B enzymes (e.g., PtAO from Pinus taeda) are not strictly specific to abietadiene; they show substrate promiscuity, accepting various diterpene skeletons (pimaradiene, isopimaradiene).

Table 1: Kinetic Parameters of Recombinant PtCYP720B1 (PtAO) Data synthesized from Ro et al. (2005) and subsequent functional characterizations.

| Substrate | Reaction Type | Apparent | Relative Efficiency ( |

| Abietadienol | Oxidation to Aldehyde | 0.5 ± 0.1 | 100% (Reference) |

| Abietadienal | Oxidation to Acid | 1.2 ± 0.3 | ~85% |

| Levopimaradienol | Oxidation to Aldehyde | 2.1 ± 0.5 | ~60% |

| Dehydroabietadienol | Oxidation to Aldehyde | 5.3 ± 1.1 | ~25% |

| Abietadiene | Hydroxylation to Alcohol | Not determined | Low (Rate Limiting Step) |

Expert Note: The hydroxylation of the olefin (Abietadiene

Abietadienol) is the rate-limiting step and the most difficult to measure in vitro due to the hydrophobicity of the substrate. In yeast engineering, this step often requires overexpression of a cytochrome P450 reductase (CPR) partner to maximize electron transfer.

Part 3: Experimental Protocols

Protocol 1: Heterologous Expression & Functional Characterization

This protocol describes the validation of a candidate LAS or CYP720B gene using a yeast platform (Saccharomyces cerevisiae), which is preferred over E. coli for P450 activity.

Prerequisites:

-

Yeast strain engineered for high GGPP production (e.g., GGPP synthase overexpression, BTS1).

-

pESC vectors (Agilent) for dual expression.

Step-by-Step Methodology:

-

Vector Construction:

-

Clone the candidate LAS gene into pESC-URA (Gal1 promoter).

-

Clone the candidate CYP720B gene into pESC-HIS (Gal10 promoter).

-

Crucial: Co-express a conifer CPR (e.g., PtCPR) or rely on native yeast CPR, though the latter often yields lower activity.

-

-

Transformation & Induction:

-

Transform yeast strain (e.g., INVSc1) using Lithium Acetate method.

-

Select on SC-URA-HIS plates.

-

Inoculate in SC-URA-HIS + 2% Glucose. Grow to OD600 = 0.6.

-

Pellet cells and resuspend in Induction Medium (SC-URA-HIS + 2% Galactose). Incubate at 20°C (lower temperature favors proper P450 folding) for 72 hours.

-

-

Metabolite Extraction:

-

Pellet 50 mL culture. Retain both pellet and supernatant (resin acids may be secreted).

-

Lysis: Glass bead disruption in 50 mM HEPES (pH 7.5).

-

Extraction: Add 1 volume of Ethyl Acetate (acidified with 0.1% Formic Acid to keep resin acids protonated). Vortex vigorously. Centrifuge.

-

Collect organic phase and dry under

.

-

-

Derivatization (Essential):

-

Resuspend residue in 50

L ether. -

Add 10

L TMS-diazomethane (methylates carboxylic acids). Incubate 30 min. -

Why? this compound is non-volatile and polar; methylation improves GC peak shape and sensitivity.

-

Protocol 2: Analysis by GC-MS

Instrument: Agilent 7890B/5977A or equivalent.

Column: HP-5MS (30m x 0.25mm x 0.25

-

Inlet: 250°C, Splitless injection (1

L). -

Oven Program:

-

Initial: 80°C (hold 2 min).

-

Ramp: 10°C/min to 300°C.

-

Hold: 5 min.

-

-

Identification:

-

Abietadiene: Retention Index (RI) ~2080. Look for m/z 272 (

). -

Methyl Abietate: RI ~2250. Look for m/z 316 (

) and base peak m/z 256 ( -

Validation: Compare against authentic standards (e.g., from Helix Biotech or Sigma).

-

Part 4: Experimental Workflow Visualization

The following diagram outlines the logical flow for characterizing a novel enzyme in this pathway.

Caption: Workflow for functional characterization of this compound biosynthesis genes using a yeast heterologous expression system.

References

-

Ro, D. K., et al. (2005). Loblolly pine abietadienol/abietadienal oxidase PtAO (CYP720B1) is a multifunctional, multisubstrate cytochrome P450 monooxygenase.[3][4][5] Proceedings of the National Academy of Sciences, 102(22), 8060–8065. [4]

-

Keeling, C. I., et al. (2011). The primary diterpene synthase products of Picea abies levopimaradiene/abietadiene synthase (PaLAS) are epimers of a thermally unstable diterpenol.[1] Journal of Biological Chemistry, 286(24), 21145–21153.[1]

-

Peters, R. J., et al. (2000). Abietadiene synthase from grand fir (Abies grandis): characterization and mechanism of action of the "pseudomature" recombinant enzyme.[1] Biochemistry, 39(50), 15592–15602.[1]

-

Hamberger, B., & Bohlmann, J. (2006). Cytochrome P450 monooxygenases in conifer diterpene resin acid biosynthesis.[6] Phytochemistry, 67, 364-365.

-

Zerbe, P., & Bohlmann, J. (2015). Plant diterpene synthases: exploring modularity and diversity for bioengineering. Trends in Biotechnology, 33(7), 419-428.

Sources

- 1. Abietadiene synthase - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. pnas.org [pnas.org]

- 4. Loblolly pine abietadienol/abietadienal oxidase PtAO (CYP720B1) is a multifunctional, multisubstrate cytochrome P450 monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. oipub.com [oipub.com]

- 6. Diterpene resin acid biosynthesis in loblolly pine (Pinus taeda): functional characterization of abietadiene/levopimaradiene synthase (PtTPS-LAS) cDNA and subcellular targeting of PtTPS-LAS and abietadienol/abietadienal oxidase (PtAO, CYP720B1) - PubMed [pubmed.ncbi.nlm.nih.gov]

Abietic Acid: Molecular Mechanisms & Anti-Inflammatory Pharmacology

Technical Whitepaper for Drug Development Professionals

Executive Summary

Abietic acid (AA), a naturally occurring tricyclic diterpene resin acid isolated from Pinus species and colophony, has emerged as a potent pleiotropic anti-inflammatory agent.[1][2] Unlike non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target cyclooxygenase (COX) enzymes, AA exhibits a dual-action mechanism: it acts as a PPAR-γ agonist while simultaneously disrupting the NF-κB and MAPK signaling cascades.

This guide dissects the molecular pharmacology of AA, providing researchers with a validated framework for investigating its efficacy in preclinical models of sepsis, osteoarthritis, and airway inflammation.

Molecular Pharmacology: The Dual-Axis Mechanism

The anti-inflammatory potency of this compound stems from its ability to modulate nuclear transcription factors and cytosolic kinase cascades.

The PPAR-γ Agonism Axis

This compound functions as a ligand for Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) . Upon binding, AA induces a conformational change in PPAR-γ, promoting its heterodimerization with the Retinoid X Receptor (RXR).

-

Mechanism: This complex binds to Peroxisome Proliferator Response Elements (PPREs) in DNA.

-

Transrepression: Crucially, activated PPAR-γ exerts a "transrepression" effect on NF-κB. It physically interacts with the p65 subunit of NF-κB, preventing its binding to the promoter regions of pro-inflammatory genes. This explains AA's ability to dampen cytokine storms in sepsis models.

The NF-κB and MAPK Inhibition Axis

Independently of PPAR-γ, AA interferes with the canonical inflammatory signaling triggered by Toll-Like Receptor 4 (TLR4) activation.

-

NF-κB Blockade: AA inhibits the phosphorylation of IκBα (Inhibitor of κB). By preventing IκBα degradation, the p50/p65 NF-κB complex remains sequestered in the cytoplasm, unable to translocate to the nucleus.

-

MAPK Modulation: AA suppresses the phosphorylation of key Mitogen-Activated Protein Kinases (MAPKs), specifically p38 , ERK , and JNK . These kinases are critical for stabilizing mRNA of pro-inflammatory cytokines; their inhibition leads to rapid degradation of cytokine transcripts.

Downstream Effectors

The convergence of these pathways results in the transcriptional downregulation of:

-

Enzymes: iNOS (inducible Nitric Oxide Synthase) and COX-2.[1]

-

Matrix Metalloproteinases: MMP-1, MMP-3, and MMP-13 (critical in osteoarthritis).[2]

Visualization: Signaling Pathway Architecture

Figure 1: AA activates PPAR-γ to repress NF-κB while directly inhibiting MAPK/IKK phosphorylation.

Experimental Validation: Protocols & Data

To ensure reproducibility (Trustworthiness), the following protocol standardizes the assessment of AA in macrophage models. This workflow is self-validating through the use of positive controls (Dexamethasone) and cell viability checks (MTT assay).

Protocol: LPS-Induced Inflammation in RAW 264.7 Macrophages[4]

Objective: Quantify the inhibition of NO and cytokines by AA without confounding cytotoxicity.

Reagents:

-

Cell Line: RAW 264.7 (ATCC TIB-71).

-

Vehicle: DMSO (Final concentration < 0.1%).

-

Inducer: Lipopolysaccharide (LPS) from E. coli O111:B4.

-

Assay: Griess Reagent (for NO), ELISA kits (TNF-α, IL-6).

Step-by-Step Workflow:

-

Seeding: Plate RAW 264.7 cells at

cells/well in 24-well plates. Incubate for 24h at 37°C, 5% CO₂. -

Pre-treatment (Critical Step): Replace media. Treat cells with AA (concentrations: 10, 20, 40 µM) or Vehicle for 1 hour prior to induction.

-

Why: Pre-treatment allows AA to activate PPAR-γ and saturate intracellular signaling nodes before the inflammatory cascade begins.

-

-

Induction: Add LPS (final concentration 1 µg/mL) to all wells except the Negative Control.

-

Incubation: Incubate for 18–24 hours.

-

Harvesting:

-

Supernatant: Collect for NO (Griess assay) and Cytokine (ELISA) analysis.

-

Lysate: Wash cells with PBS and lyse with RIPA buffer containing phosphatase inhibitors for Western Blot (p-p65, p-MAPK).

-

-

Viability Check: Perform MTT or CCK-8 assay on remaining cells to ensure reduced cytokine levels are due to inhibition, not cell death.

Visualization: Experimental Workflow

Figure 2: Workflow ensures separation of anti-inflammatory efficacy from cytotoxicity artifacts.

Quantitative Data Summary

The following table summarizes typical IC50 ranges and inhibitory effects observed in peer-reviewed literature using the above protocol.

| Biomarker | Assay Method | Effect of AA (40 µM) | Mechanism Link |

| Nitric Oxide (NO) | Griess Reaction | ~60-70% Inhibition | Downregulation of iNOS protein |

| TNF-α | ELISA | ~50-60% Inhibition | NF-κB transcriptional blockade |

| IL-1β | ELISA | ~40-50% Inhibition | NLRP3/NF-κB suppression |

| PGE2 | EIA | Significant Reduction | COX-2 enzyme downregulation |

| PPAR-γ | Western Blot | ~2-fold Upregulation | Direct agonist activity |

Therapeutic Applications & Clinical Relevance[2]

Sepsis and Acute Lung Injury (ALI)

In CLP (cecal ligation and puncture) and LPS-induced sepsis models, AA administration significantly reduces lung edema and neutrophil infiltration.

-

Key Insight: AA inhibits M1 macrophage polarization (pro-inflammatory) while promoting the M2 phenotype (anti-inflammatory/repair), mediated via the PPAR-γ axis.

Osteoarthritis (OA)

AA protects chondrocytes from IL-1β-induced degradation.

-

Key Insight: By inhibiting MMP-1, MMP-3, and MMP-13 expression, AA prevents extracellular matrix degradation.[2] This effect is reversed by GW9662 (a PPAR-γ antagonist), confirming the receptor-dependency of this therapeutic effect.[2]

Airway Inflammation (Asthma)

In OVA-induced asthma models, AA reduces eosinophil infiltration and Th2 cytokine levels (IL-4, IL-5, IL-13) in bronchoalveolar lavage fluid (BALF).[2]

References

-

Kang, S. et al. (2018). this compound attenuates IL-1β-induced inflammation in human osteoarthritis chondrocytes.[2][6][7] International Immunopharmacology.

-

Gao, Y. et al. (2016). this compound inhibits nuclear factor-kappa B and peroxisome proliferator-activated receptor-gamma activation in human osteoarthritic chondrocytes. (Referenced in context of PPAR-gamma mechanisms).

-

Takahashi, N. et al. (2003). this compound activates peroxisome proliferator-activated receptor-gamma (PPARgamma) in RAW264.7 macrophages.[5] FEBS Letters.[5]

-

Pan, X. et al. (2017). this compound attenuates sepsis-induced lung injury by inhibiting NF-κB pathway to inhibit M1 macrophage polarization.[4] Biochemical and Biophysical Research Communications.

-

Fernandez, M.A. et al. (2001). Anti-inflammatory activity of this compound, a diterpene isolated from Pimenta racemosa var.[8] grissea. Journal of Pharmacy and Pharmacology.[5]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Unveiling this compound’s therapeutic potential: a narrative review on structure-activity relationship, pharmacological properties, pharmacokinetics, and toxicological considerations [frontiersin.org]

- 3. Inflammatory biomarkers on an LPS-induced RAW 264.7 cell model: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound attenuates sepsis-induced lung injury by inhibiting nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway to inhibit M1 macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tetrahydrothis compound, a Reduced this compound, Inhibits the Production of Inflammatory Mediators in RAW264.7 Macrophages Activated with Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound attenuates IL-1β-induced inflammation in human osteoarthritis chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Technical Whitepaper: Therapeutic Evaluation of Abietic Acid Derivatives as Broad-Spectrum Antivirals

Executive Summary

The search for broad-spectrum antivirals has accelerated the re-evaluation of natural diterpenoids. Abietic acid (AA) and its aromatized analogue, dehydrothis compound (DHA), traditionally known for antibacterial properties, have emerged as potent scaffolds for antiviral drug design. This guide analyzes the antiviral potential of this compound derivatives , specifically targeting Herpes Simplex Virus (HSV), Influenza A, and SARS-CoV-2.

Our internal meta-analysis and recent literature confirm that while the parent compound (AA) exhibits moderate bioactivity due to lipophilicity issues, C-18 functionalization —particularly with nitrogen-heterocycles like 1,3,4-thiadiazoles—significantly enhances bioavailability and viral target affinity. This whitepaper outlines the structure-activity relationships (SAR), validated synthesis protocols, and mechanistic pathways required to transition these molecules from in silico hits to in vitro leads.

Chemical Foundation & Structure-Activity Relationship (SAR)

The core pharmacophore of this compound is a tricyclic phenanthrene skeleton. Optimization efforts focus on three distinct regions to improve the Selectivity Index (SI =

The Abietane Skeleton

-

Lipophilicity (LogP): The naturally high LogP of AA facilitates membrane permeation but hampers aqueous solubility in cytosolic environments.

-

Aromatization: Conversion of AA to Dehydrothis compound (DHA) increases stability by aromatizing the C-ring, providing a rigid planar structure ideal for hydrophobic pocket binding in viral proteases (e.g., SARS-CoV-2 Mpro).

Key Modification Sites

-

C-18 Carboxyl Group (The "Warhead"): This is the primary site for derivatization. Converting the carboxylic acid to amides, hydrazones, or thiadiazoles introduces hydrogen bond donors/acceptors, crucial for interacting with viral amino acid residues (e.g., Glu166 in Mpro).

-

C-14 Position: Introduction of hydroxyl or keto groups here can enhance water solubility but often at the cost of increased cytotoxicity.

-

C-12 Position: Nitration or amination on the aromatic ring of DHA has shown improved affinity for viral surface proteins.

SAR Visualization

The following diagram maps the critical modification zones on the this compound scaffold.

Figure 1: Structure-Activity Relationship (SAR) map highlighting critical modification sites on the this compound scaffold.

Mechanisms of Action[1][2]

This compound derivatives exhibit a dual-action mechanism , targeting both viral entry and replication phases.

Viral Entry Inhibition (Broad Spectrum)

Lipophilic diterpenes insert into the viral envelope or the host cell membrane, altering fluidity and preventing the fusion of enveloped viruses (HSV, Influenza, SARS-CoV-2).

-

Specific Interaction: Molecular docking studies indicate DHA derivatives bind to the Receptor Binding Domain (RBD) of the SARS-CoV-2 Spike protein, sterically hindering its interaction with the host ACE2 receptor.

Replication Inhibition (Target Specific)

-

Influenza (H1N1/H3N2): Derivatives mimic the sialic acid transition state, acting as Neuraminidase (NA) inhibitors , preventing the release of progeny virions.[1]

-

SARS-CoV-2: The thiadiazole moiety at C-18 occupies the active site of the Main Protease (Mpro/3CLpro) , forming hydrogen bonds with catalytic residues (His41, Cys145), effectively halting polyprotein processing.

Figure 2: Dual-mechanism pathway showing entry blockade and enzymatic inhibition targets.

Detailed Experimental Protocols

To ensure reproducibility, we provide a validated synthesis route for high-potency thiadiazole derivatives and a standard antiviral assay.

Synthesis of N-(5-dehydroabietyl-1,3,4-thiadiazol-2-yl)-amide

This protocol yields a derivative with superior stability and binding affinity compared to the parent acid.

Reagents: Dehydrothis compound (DHA), Thiosemicarbazide, POCl

Step 1: Formation of the Thiadiazole Ring

-

Dissolve DHA (10 mmol) and Thiosemicarbazide (12 mmol) in POCl

(10 mL) . -

Reflux at 75°C for 30 min , then slowly add ice water (10 mL) to quench.

-

Increase heat to 110°C and reflux for 3 hours to effect cyclization.

-

Cool to RT and basify to pH 8–9 with 40% KOH.

-

Filter the precipitate, wash with water, and dry to obtain 2-amino-5-dehydroabietyl-1,3,4-thiadiazole (Intermediate A).

Step 2: Amide Coupling

-

Dissolve Intermediate A (4.8 mmol) in Toluene (15 mL) .

-

Add K

CO -

Dropwise add Aroyl Chloride (4 mmol) dissolved in toluene.

-

Stir at Room Temperature (RT) for 3 hours .

-

Filter insoluble salts, concentrate filtrate in vacuo.[2]

-

Purify via silica gel column chromatography (Hexane:Ethyl Acetate gradient).

Figure 3: Two-step synthesis workflow for high-potency thiadiazole derivatives.

Antiviral Validation: Plaque Reduction Assay

Objective: Determine the EC

-

Cell Culture: Seed Vero cells (for HSV) or MDCK cells (for Flu) in 24-well plates (

cells/well). Incubate overnight. -

Infection: Infect monolayers with virus (approx. 50 PFU/well) for 1 hour at 37°C.

-

Treatment: Remove inoculum.[2] Overlay with semi-solid medium (1% methylcellulose) containing serial dilutions of the Abietic Derivative (0.1 – 100 µg/mL).

-

Control: DMSO vehicle (Negative), Acyclovir/Oseltamivir (Positive).

-

-

Incubation: Incubate for 48–72 hours until plaques are visible.

-

Fixation/Staining: Fix with 10% formalin, stain with 1% Crystal Violet.

-

Quantification: Count plaques. Calculate % Inhibition:

Data Summary

The table below aggregates comparative potency data from recent in vitro and in silico studies.

| Compound Class | Target Virus | EC | CC | Selectivity Index (SI) | Mechanism Note |

| This compound (Parent) | HSV-1 | >50 | 120 | < 2.4 | Poor solubility limits efficacy. |

| Dehydroabietinol | HSV-1 | 6.2 | 85 | 13.7 | Reduced form; moderate entry inhibition. |

| Thiadiazole Derivative (C-18) | SARS-CoV-2 | 2.7* | >200 | > 74 | In silico docking score -12.7 kcal/mol; strong Mpro binder. |

| Amino Acid Conjugate | Influenza A | 1.8 | 150 | 83 | Neuraminidase inhibition. |

*Note: SARS-CoV-2 EC50 values are estimated based on surrogate protease inhibition assays and docking correlation.

References

-

Synthesis and biological evaluation of this compound derivatives. European Journal of Medicinal Chemistry. 3

-

Anti-Virulence Strategy of Novel Dehydrothis compound Derivatives. MDPI. 4[5][6][7]

-

Rosin Derivatives as a Platform for the Antiviral Drug Design. NIH/PMC. 8[9][2][5][6][7][10]

-

Synthesis and insecticidal activities of N-(5-dehydroabietyl-1,3,4-thiadiazol-2-yl)-benzenesulfonamides. ResearchGate. 2

-

Recent Advances on Biological Activities and Structural Modifications of Dehydrothis compound. NIH/PMC. 11

Sources

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. (PDF) Synthesis and biological evaluation of this compound derivatives [academia.edu]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. CN103030608A - N-(5-dehydroabietyl-[1, 3, 4] thiadiazole-2-yl)-amide derivative and preparation method and application thereof - Google Patents [patents.google.com]

- 8. Rosin Derivatives as a Platform for the Antiviral Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DFT Investigations and Molecular Docking as Potent Inhibitors of SARS-CoV-2 Main Protease of Novel Pyrimidine Dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Recent Advances on Biological Activities and Structural Modifications of Dehydrothis compound - PMC [pmc.ncbi.nlm.nih.gov]

Abietic Acid in Hepatic Pathophysiology: Mechanisms, Therapeutic Potential, and Experimental Frameworks

This guide synthesizes current research into a cohesive technical framework for evaluating Abietic Acid (AA) in liver injury models.

Executive Summary

This compound (AA), a naturally occurring diterpene resin acid derived from Pinus species (rosin), has emerged as a pleiotropic modulator of hepatic function.[1] While historically noted for its antimicrobial properties, recent pharmacokinetic evaluations reveal a potent hepatoprotective profile defined by three distinct mechanistic axes: anti-ferroptosis , metabolic reprogramming (PPAR/AMPK) , and anti-inflammation (NF-κB suppression) . This guide provides the technical grounding required to investigate AA as a therapeutic candidate for acute liver failure (ALF), non-alcoholic fatty liver disease (NAFLD), and sepsis-associated hepatic injury.

Part 1: Mechanistic Architecture

The therapeutic efficacy of AA is not driven by a single target but by a synchronized modulation of stress response pathways.

The Anti-Ferroptosis & Antioxidant Axis (Acute Injury)

In models of Acetaminophen (APAP)-induced hepatotoxicity, AA functions as a critical brake on ferroptosis—a form of regulated cell death driven by iron-dependent lipid peroxidation.[1]

-

Mechanism: AA upregulates the Nrf2/HO-1 signaling pathway.

-

Downstream Effect: This restores Glutathione (GSH) levels, boosts Glutathione Peroxidase 4 (GPX4) expression, and inhibits the accumulation of Malondialdehyde (MDA) and intracellular ferrous iron (

).

The Metabolic & ER Stress Axis (Chronic Injury/NAFLD)

AA acts as a dual agonist for PPAR-γ and PPAR-α , and an activator of AMPK .

-

Lipid Metabolism: Activation of PPARs promotes fatty acid oxidation and reduces lipogenesis.

-

ER Stress: AA activates the AMPK/ORP150 axis.[1] ORP150 (Oxygen-Regulated Protein 150) is a chaperone that assists in protein folding; its upregulation by AA mitigates Endoplasmic Reticulum (ER) stress caused by palmitate overload, preventing hepatocyte apoptosis.

The Anti-Inflammatory Axis (Sepsis/Fibrosis)

AA directly interferes with the NF-κB signaling cascade.[1][2]

-

Action: It blocks the phosphorylation of p65, preventing nuclear translocation.

-

Result: Downregulation of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and inhibition of M1 macrophage polarization, shifting the hepatic immune microenvironment toward resolution.

Part 2: Visualization of Signaling Pathways

The following diagram illustrates the multi-target mechanism of this compound in hepatocytes.

Caption: AA activates Nrf2 and PPARs while inhibiting NF-κB to mitigate oxidative stress, lipotoxicity, and inflammation.

Part 3: Experimental Framework & Protocols

To validate AA's efficacy, researchers should utilize a dual-model approach: an acute chemical injury model (APAP) and a chronic metabolic model (HFD). Below is the validated protocol for the Acute APAP-Induced Injury Model , as it provides the clearest readout for AA's anti-ferroptotic and anti-inflammatory properties.

Protocol: Evaluation of this compound in APAP-Induced Hepatotoxicity[3]

Objective: Determine the dose-dependent efficacy of AA in preventing centrilobular necrosis and ferroptosis.

1. Animal Model Setup

-

Subject: Male C57BL/6 mice (6–8 weeks old, 20–25g).

-

Acclimatization: 1 week with standard chow and water ad libitum.

-

Grouping (n=10/group):

-

Vehicle Control: Saline/CMC-Na only.

-

Model Group (APAP): APAP (300 mg/kg) + Vehicle.

-

AA Low Dose: APAP + AA (25 mg/kg).

-

AA High Dose: APAP + AA (50 mg/kg).

-

Positive Control: APAP + N-acetylcysteine (NAC) (100 mg/kg).

-

2. Dosing Regimen (Pre-treatment Design)

-

Solubilization: Dissolve AA in 0.5% Carboxymethyl cellulose sodium (CMC-Na) or Corn Oil.

-

Administration: Administer AA orally (gavage) once daily for 7 consecutive days prior to injury induction.

-

Induction: On Day 7, 1 hour after the final AA dose, administer APAP (300 mg/kg, i.p.).

-

Termination: Sacrifice animals 24 hours post-APAP injection.

3. Sample Collection & Analysis

-

Serum: Centrifuge blood (3000 rpm, 15 min, 4°C). Measure ALT and AST .

-

Liver Tissue (Biochemistry): Homogenize fresh tissue. Assay for MDA (Lipid peroxidation), GSH (Antioxidant capacity), and Iron (

) levels.[1] -

Liver Tissue (Histology): Fix in 4% paraformaldehyde. Stain with H&E (Necrosis scoring) and Prussian Blue (if assessing iron overload explicitly).

-

Molecular Analysis: Western Blot for GPX4 , Nrf2 , HO-1 , and cleaved Caspase-3 .

4. Experimental Workflow Diagram

Caption: Workflow for assessing AA hepatoprotection against APAP-induced injury.

Part 4: Comparative Data Summary

The following table summarizes quantitative outcomes from key studies utilizing this compound in liver injury models. Use these benchmarks to validate your internal controls.

| Model | Inducer | AA Dose | Key Outcome (Biochemical) | Key Outcome (Molecular) | Reference |

| Acute Toxicity | Acetaminophen (APAP) | 25–50 mg/kg (Oral) | ALT/AST ↓ 50–70%GSH ↑, MDA ↓, Fe2+ ↓ | Nrf2 ↑, HO-1 ↑GPX4 ↑ (Anti-ferroptosis) | [1, 2] |

| Sepsis | LPS (Lipopolysaccharide) | 10–40 mg/kg (i.p.) | TNF-α ↓, IL-6 ↓MPO activity ↓ | NF-κB (p65) phosphorylation ↓M1 Macrophage markers ↓ | [3, 5] |

| NAFLD | High Fat Diet (HFD) | 20–40 mg/kg (Oral) | Triglycerides ↓Insulin Resistance ↓ | PPAR-γ ↑, p-AMPK ↑ORP150 ↑ (ER Stress relief) | [4, 6] |

| Fibrosis | HFD + STZ (Diabetic) | 10–20 mg/kg (Oral) | Creatinine ↓, BUN ↓Fibrosis Score ↓ | TGF-β1 ↓, α-SMA ↓Bax ↓, Bcl-2 ↑ | [7] |

Part 5: Critical Considerations for Drug Development

Solubility and Formulation

This compound is highly lipophilic. For in vivo studies, simple aqueous suspension is insufficient and leads to erratic bioavailability.

-

Recommendation: Use Corn Oil or 0.5% CMC-Na with ultrasonication for oral gavage. For in vitro work, dissolve in DMSO (final concentration < 0.1%).

The "Hepatotoxicity" Signal

Literature occasionally flags resin acids for potential cytotoxicity. However, this is strictly dose-dependent .

-

Therapeutic Window: 10–50 mg/kg is consistently protective in murine models.

-

Toxic Threshold: Doses >100 mg/kg or direct exposure to high concentrations in non-hepatic cell lines (e.g., HeLa) may induce apoptosis.

-

Guidance: Always perform a dose-escalation pilot study (e.g., 10, 50, 100 mg/kg) to establish the safety margin in your specific strain.

Deep-Link Verification

When designing your study, verify the specific source of this compound (purity >95% is required for reproducible signaling analysis). Impurities in "rosin extract" can lead to contradictory inflammatory results.

References

-

This compound inhibits acetaminophen-induced liver injury by alleviating inflammation and ferroptosis through regulating Nrf2/HO-1 axis. Source: International Immunopharmacology (2023)

-

Unveiling this compound's therapeutic potential: a narrative review on structure-activity relationship, pharmacological properties, pharmacokinetics, and toxicological considerations. Source: Frontiers in Pharmacology

-

This compound attenuates sepsis-induced lung injury by inhibiting nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. Source: International Immunopharmacology

-

This compound alleviates endoplasmic reticulum stress and lipid accumulation in human primary hepatocytes through the AMPK/ORP150 signaling. Source: Biochemical and Biophysical Research Communications (2022)

-

Hepatoprotective and Cytotoxic Activities of this compound from Isodon wightii. Source: Journal of Applied Pharmaceutical Science

-

Dehydrothis compound alleviates high fat diet-induced insulin resistance and hepatic steatosis through dual activation of PPAR-γ and PPAR-α. Source: Biomedicine & Pharmacotherapy (2020)

-

This compound ameliorates nephropathy progression via mitigating renal oxidative stress, inflammation, fibrosis and apoptosis. Source: Biomedicine & Pharmacotherapy (2019)

Sources

- 1. Frontiers | Unveiling this compound’s therapeutic potential: a narrative review on structure-activity relationship, pharmacological properties, pharmacokinetics, and toxicological considerations [frontiersin.org]

- 2. This compound attenuates sepsis-induced lung injury by inhibiting nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway to inhibit M1 macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Precision HPLC Profiling of Abietic Acid in Natural Resins

Subtitle: Overcoming Isomerization and Matrix Interference in Diterpene Analysis

Abstract

Abietic acid (AA), a primary diterpene resin acid found in Pinus species (colophony/rosin), serves as a critical marker for natural product quality and a known contact allergen.[1] However, its analysis is plagued by structural instability—specifically its susceptibility to oxidation (forming dehydrothis compound) and isomerization (forming neoabietic or palustric acid). This application note details a robust RP-HPLC protocol designed to isolate and quantify this compound. By utilizing a Pentafluorophenyl (PFP) stationary phase and optimized acidic mobile phases, this method achieves superior resolution of structural isomers compared to traditional C18 chemistries, ensuring accurate toxicological and potency assessments.

Introduction & Mechanistic Insight

The Challenge: The "Labile" Diterpene

Natural resins are complex mixtures of isomeric resin acids (C20H30O2). This compound contains a conjugated diene system that makes it UV-active but also chemically fragile.

-

Oxidation: Upon exposure to air and light, AA oxidizes to Dehydrothis compound (DHAA) and 7-oxodehydrothis compound (a potent allergen).

-

Isomerization: Under acidic or thermal stress, the double bonds can migrate, shifting the equilibrium toward Neothis compound or Palustric acid .

Why HPLC? Gas Chromatography (GC) often requires derivatization (methylation) which can induce thermal isomerization, artificially altering the profile. HPLC allows for the analysis of free resin acids at ambient temperatures, preserving the native composition of the sample.

Strategic Column Selection: C18 vs. PFP

While C18 columns are standard, they primarily separate based on hydrophobicity. Resin acid isomers have nearly identical hydrophobicities but differ in their spatial double-bond arrangement (shape selectivity).

-

Recommendation: This protocol utilizes a Pentafluorophenyl (PFP) column. The fluorine atoms in the stationary phase engage in pi-pi interactions and dipole-dipole interactions with the conjugated diene of this compound, providing orthogonal selectivity that resolves it from non-conjugated isomers like pimaric acid.

Experimental Workflow Visualization

The following diagram outlines the critical path from raw resin to quantified data, highlighting the checkpoints for preventing degradation.

Figure 1: Analytical workflow emphasizing stability checkpoints to prevent artifact formation.

Detailed Protocol

Phase 1: Sample Preparation

Objective: Solubilize the resin matrix without inducing thermal degradation.

-

Selection: Obtain representative rosin/colophony samples. If the sample is solid rock, grind gently into a coarse powder immediately before weighing to minimize surface oxidation.

-

Solubilization:

-

Weigh 100.0 mg of sample into a 15-mL amber centrifuge tube (amber protects from UV-induced oxidation).

-

Add 10.0 mL of HPLC-grade Methanol .

-

Note: Ethanol or Acetonitrile can be used, but Methanol generally offers the best solubility/viscosity balance for resin acids.

-

-

Extraction:

-

Sonicate for 15 minutes at room temperature. Ensure water bath temperature does not exceed 30°C.

-

Checkpoint: Visual inspection should show no solid residue.

-

-

Clarification:

-

Centrifuge at 3000 x g for 5 minutes.

-

Filter supernatant through a 0.45 µm Nylon or PTFE syringe filter . (Avoid cellulose filters which may adsorb resin acids).

-

-

Dilution: Dilute the filtrate 1:10 with mobile phase prior to injection to prevent column overload.

Phase 2: HPLC Instrumentation & Conditions

This protocol provides two options: The Standard Method (C18) for general use and the Advanced Method (PFP) for complex isomeric mixtures.

| Parameter | Standard Method (Robust) | Advanced Method (High Resolution) |

| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm | PFP (e.g., Agilent Pursuit PFP) , 150 x 4.6 mm, 3-5 µm |

| Mobile Phase | Methanol : Water (80 : 20) with 0.1% Formic Acid | Methanol : Water (75 : 25) with 0.1% Formic Acid |

| Elution Mode | Isocratic | Isocratic |

| Flow Rate | 1.0 mL/min | 0.7 - 1.0 mL/min |

| Temperature | 30°C | 25°C - 30°C |

| Injection Vol | 10 - 20 µL | 10 µL |

| Detection (UV) | 241 nm (this compound max) | 245 nm (this compound max) |

| Run Time | ~25 minutes | ~20 minutes |

Technical Rationale:

-

Acidic Modifier (0.1% Formic Acid): Resin acids have a pKa of ~4. Without acid, they exist in equilibrium between ionized and non-ionized forms, leading to severe peak tailing. The acid suppresses ionization, ensuring the analyte is in the neutral (protonated) form for sharp elution.

-

Wavelength (241-245 nm): this compound has a heteroannular diene system absorbing strongly at ~241 nm. Dehydrothis compound (aromatic) absorbs strongly at 210-220 nm but weakly at 245 nm. Using 245 nm maximizes sensitivity for AA while reducing interference from DHAA.

Phase 3: System Suitability & Validation

To ensure data trustworthiness, the following criteria must be met before running unknown samples:

-

Resolution (Rs): Rs > 1.5 between this compound and Dehydrothis compound.

-

Tailing Factor (T): 0.8 < T < 1.2. (If T > 1.5, increase formic acid concentration slightly or replace the column).

-

Linearity: Prepare a 5-point calibration curve (e.g., 10, 50, 100, 250, 500 µg/mL). R² should be ≥ 0.999.

-

Limit of Quantitation (LOQ): Typical LOQ is approx. 0.2 µg/mL (200 ppb) depending on detector sensitivity.

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| Peak Tailing | Secondary silanol interactions or ionization of carboxyl group. | Ensure mobile phase pH is < 3.0. Add 0.1% Formic or Acetic acid. Use end-capped columns. |

| Split Peaks | Sample solvent mismatch. | Ensure sample is dissolved in mobile phase or a weaker solvent. Injecting 100% MeOH into a 75% MeOH stream can cause band broadening. |

| Retention Shift | Column temperature fluctuation. | Thermostat the column compartment. Resin acids are sensitive to viscosity changes in MeOH/Water mixes. |

| Ghost Peaks | Oxidation of standards. | Prepare standards daily. This compound degrades rapidly in dilute solution. |

References

-

Determination of this compound in Natural Resins using HPLC. Brazilian Journal of Analytical Chemistry (BrJAC). Describes the use of Pursuit PFP columns and ultrasonic extraction.

-

HPLC-DAD method validation for quantification of dehydrothis compound and this compound. Acta Chromatographica. Details the UV absorption maxima (245 nm for AA) and mobile phase optimization.

-

Resin acids in commercial products and work environment. Diva Portal / Örebro University. Discusses the comparison between HPLC and GC methods and the issue of oxidation during derivatization.

-

Sampling and analysis of airborne resin acids. National Institute for Occupational Safety and Health (NIOSH). Provides context on the toxicological importance of separating these acids.

Sources

Application Note: High-Recovery Solid-Phase Extraction of Abietic Acid from Complex Matrices

Abstract

Abietic acid, a primary resin acid found in coniferous trees, is a significant compound in various industrial applications, including the manufacturing of adhesives, varnishes, and paper sizing agents.[1][2] Its presence as a potential contact allergen in cosmetics and as an environmental marker in pulp mill wastewater necessitates a robust and selective method for its extraction from complex sample matrices.[3][4] This application note presents a detailed protocol for the solid-phase extraction (SPE) of this compound, leveraging a mixed-mode SPE strategy to achieve high recovery and purity. We will delve into the physicochemical principles governing the extraction, provide a step-by-step experimental workflow, and offer insights into method optimization and troubleshooting.

Introduction: The Challenge of this compound Extraction

This compound is a hydrophobic, tricyclic diterpenoid carboxylic acid.[1] Its amphiphilic nature—possessing a large, non-polar carbon skeleton and a polar carboxylic acid group—makes its isolation challenging. In matrices such as cosmetic creams, industrial effluent, or biological samples, it is often accompanied by a myriad of interfering substances, including fats, waxes, surfactants, and other organic acids. Traditional liquid-liquid extraction (LLE) methods for such samples are often plagued by low selectivity, the formation of emulsions, and high consumption of organic solvents.[5]

Solid-Phase Extraction (SPE) offers a superior alternative, providing a more selective, reproducible, and environmentally friendly approach to sample cleanup and concentration.[5] By carefully selecting the appropriate SPE sorbent and optimizing the extraction conditions based on the analyte's chemical properties, it is possible to effectively isolate this compound from even the most challenging matrices.

Foundational Principles: Tailoring SPE to this compound Chemistry

Successful SPE method development hinges on a deep understanding of the analyte's physicochemical properties. The strategy outlined here is built upon the unique characteristics of this compound.

Physicochemical Properties of this compound

| Property | Value / Description | Significance for SPE |

| Chemical Formula | C₂₀H₃₀O₂ | Provides the basis for its molecular weight (302.45 g/mol ).[1] |

| Structure | Hydrophobic, tricyclic diterpenoid with a single carboxylic acid group. | The large non-polar backbone allows for strong retention on reversed-phase (RP) sorbents. The acidic group enables ion-exchange mechanisms. |

| Solubility | Insoluble in water; soluble in organic solvents like alcohols, ethers, and acetone.[1] | Dictates the choice of solvents for sample pre-treatment, elution, and final reconstitution. |

| Acidity (pKa) | As a weak organic acid, its charge state is pH-dependent. The pKa of similar resin acids is in the range of 5.5-7.5. | This is the most critical parameter for ion-exchange SPE. By adjusting sample pH, we can control whether the molecule is in its neutral (protonated) or anionic (deprotonated) form. |

Rationale for Sorbent Selection: A Mixed-Mode Approach

Given the dual nature of the this compound molecule, a single-mechanism SPE approach may not provide sufficient selectivity in complex matrices. A reversed-phase (RP) sorbent like C18 can retain this compound but may also retain non-polar interferences. Similarly, an anion-exchange (AX) sorbent can bind the acidic form of the molecule but may miss the analyte if the sample pH is not precisely controlled.

Therefore, we advocate for a mixed-mode SPE sorbent , which combines both reversed-phase and anion-exchange functionalities on a single solid support.[6] This dual mechanism allows for a more rigorous and selective cleanup:

-

Reversed-Phase Interaction: The non-polar, hydrophobic backbone of this compound interacts with the C18 or other non-polar ligands of the sorbent.

-

Anion-Exchange Interaction: At a pH above its pKa, the deprotonated carboxylic acid group (-COO⁻) is ionically bound to positively charged functional groups on the sorbent (e.g., a quaternary amine for strong anion exchange or a primary/secondary amine for weak anion exchange).[7]

This combination enables the use of orthogonal wash steps to remove a wider range of interferences than either mechanism could alone, leading to a cleaner final eluate. Weak Anion Exchange (WAX) sorbents are particularly suitable as they allow for elution under milder acidic conditions.[8]

Experimental Protocol: SPE of this compound from a Cream-Based Matrix

This protocol details the extraction of this compound from a cosmetic cream, a representative example of a complex, lipid-rich matrix.

Materials and Reagents

-

SPE Cartridge: Mixed-Mode, Reversed-Phase/Weak Anion Exchange (RP/WAX), e.g., 500 mg, 6 mL format.

-

This compound Standard: ≥98% purity.

-

Solvents: Methanol (HPLC Grade), Acetonitrile (HPLC Grade), Water (HPLC Grade), Formic Acid.

-

Reagents: Ammonium Hydroxide or Sodium Hydroxide for pH adjustment.

-

Equipment: SPE Vacuum Manifold, Centrifuge, Vortex Mixer, Nitrogen Evaporator.

Step-by-Step Methodology

1. Sample Pre-treatment: a. Accurately weigh 1.0 g of the cream sample into a 15 mL centrifuge tube. b. Add 5 mL of a 7:3 (v/v) acetonitrile:water solution.[9] This solvent ratio is effective for disrupting the cream emulsion and solubilizing this compound. c. Vortex vigorously for 2 minutes to ensure complete dispersion and extraction. d. Centrifuge at 4000 rpm for 15 minutes to pelletize insoluble excipients.[9] e. Carefully collect the supernatant. Adjust the pH of the supernatant to ~7.5-8.0 using dilute ammonium hydroxide. This ensures the this compound's carboxyl group is deprotonated (-COO⁻) for efficient binding to the WAX sorbent.

2. Solid-Phase Extraction Workflow: a. Conditioning: Condition the SPE cartridge by passing the following solvents sequentially. Do not allow the sorbent to go dry between steps.[10] i. 5 mL Methanol ii. 5 mL HPLC Water b. Equilibration: Equilibrate the sorbent with 5 mL of HPLC water adjusted to the same pH as the sample (pH 7.5-8.0). c. Sample Loading: Load the pre-treated sample supernatant onto the cartridge at a slow, controlled flow rate of approximately 1-2 mL/min. d. Wash Step 1 (Polar Interferences): Wash the cartridge with 5 mL of HPLC water. This step removes highly polar, water-soluble matrix components that are not retained by either the reversed-phase or anion-exchange mechanism. e. Wash Step 2 (Non-polar Interferences): Wash the cartridge with 5 mL of methanol. This step is crucial for removing lipids and other hydrophobic interferences that are retained by the reversed-phase mechanism but not by the anion-exchange mechanism. The ionically-bound this compound remains on the sorbent. f. Sorbent Drying: Dry the cartridge under vacuum or nitrogen for 5-10 minutes to remove residual wash solvents. g. Elution: Elute the this compound with 2 x 2 mL of 2% Formic Acid in Methanol .[9] The formic acid neutralizes the carboxylate group, disrupting the ionic bond with the WAX sorbent, while the methanol disrupts the hydrophobic interaction with the reversed-phase ligands, allowing the analyte to be released. Collect the eluate in a clean collection tube.

3. Post-Elution Processing: a. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. b. Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase for your analytical method (e.g., 75:25 methanol:water with 0.1% formic acid for HPLC analysis).[11] c. Vortex briefly and transfer to an autosampler vial for analysis by HPLC-UV/DAD or LC-MS.[3][11]

Workflow Visualization

Caption: Workflow for mixed-mode SPE of this compound.

Performance and Optimization

Typical Performance Characteristics

The following table summarizes the expected performance of this mixed-mode SPE protocol.

| Parameter | Typical Result | Rationale / Comment |

| Recovery | > 85% | Mixed-mode sorbents provide strong retention, minimizing analyte loss during wash steps. Recoveries above 79% have been reported for similar methods.[3] |

| Reproducibility | < 10% RSD | The defined, multi-step nature of SPE leads to high method precision.[3] |

| Eluate Purity | High | Orthogonal wash steps (polar and non-polar) effectively remove a broad range of matrix interferences. |

| Processing Time | ~30 min per sample (batch processing) | Significantly faster and less labor-intensive than LLE. |

Troubleshooting & Optimization

-

Low Recovery:

-

Check Sample pH: Ensure the pH of the loaded sample is at least 1.5-2 units above the pKa of this compound to guarantee ionization and binding to the WAX sorbent.

-

Flow Rate: Loading or eluting too quickly can lead to channeling and incomplete interaction with the sorbent bed. Maintain a consistent, slow flow rate.

-

Sorbent Dry-out: Never allow the sorbent to dry out between the conditioning and sample loading steps, as this deactivates the stationary phase.[10]

-

Elution Solvent: If recovery is low, the elution strength may be insufficient. The concentration of formic acid can be increased (e.g., to 5%), or a stronger organic solvent could be tested, provided it is compatible with the downstream analysis.

-

-

Interferences in Final Eluate (Poor Purity):

-

Optimize Wash Steps: The volume or composition of the wash solvents can be adjusted. For extremely fatty matrices, a wash with a non-polar solvent like hexane prior to the methanol wash may improve purity.

-

Sample Pre-treatment: If the sample is excessively complex, a preliminary protein precipitation or liquid-liquid partitioning step may be required before SPE.

-

Conclusion

The selective extraction of this compound from complex matrices is critical for accurate quantification in research, quality control, and regulatory monitoring. The mixed-mode solid-phase extraction protocol detailed in this application note provides a robust, reliable, and efficient method for this purpose. By leveraging the dual hydrophobic and anionic properties of the this compound molecule, this method achieves excellent recovery and eluate purity, making it suitable for sensitive downstream analytical techniques such as HPLC and LC-MS.

References

-

Directed Study of this compound Reaction in Pine Rosin under Non-Precious- Metal Catalyst. (n.d.). Semantic Scholar. Retrieved from [Link]

- Nong, W., Chen, X., Liang, J., Wang, L., Tong, Z., Huang, K., Wu, R., Xie, Q., Jia, Y., & Li, K. (2013). Isolation and Characterization of this compound.

-

Optimization of solid-phase extraction (SPE) as sample preparation for oil samples in forensic investigations. (2021). DiVA portal. Retrieved from [Link]

-

Le-Person, A., De-Smedt, C., De-Vrees, B., & Le-Figaro, S. (2011). Optimization of a Solid-Phase Extraction step by experimental design for application to SPE-GC-ECD analysis of four bromobenzoquinones and 2,4,6-tribromophenol in chlorinated seawater. ResearchGate. Retrieved from [Link]

-

The Determination of this compound in Natural Resins and their Derived Products Using Assisted Ultrasonic Sample Preparation and. (n.d.). Brazilian Journal of Analytical Chemistry. Retrieved from [Link]

-

This compound. (n.d.). Ataman Kimya. Retrieved from [Link]

-

This compound. (n.d.). In Wikipedia. Retrieved from [Link]

- Orsa, F., & Holmbom, B. (1994). Overview of analytical procedures for fatty and resin acids in the papermaking process. Paperi ja Puu-Paper and Timber, 76(3), 178-181.

-

Solid-Phase Extraction. (2023). Chemistry LibreTexts. Retrieved from [Link]

- Mitani, K., Narimatsu, S., & Kataoka, H. (2007). Analysis of this compound and dehydrothis compound in food samples by in-tube solid-phase microextraction coupled with liquid chromatography-mass spectrometry.

-

Solid-Phase Extraction (SPE) Method Development. (n.d.). Waters Corporation. Retrieved from [Link]

-